(E)-8-(3,4,5-Trimethoxystyryl)caffeine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,7-trimethyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c1-21-14(20-17-15(21)18(24)23(3)19(25)22(17)2)8-7-11-9-12(26-4)16(28-6)13(10-11)27-5/h7-10H,1-6H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAYWZXEAJWSGJ-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51389-37-8 | |
| Record name | (E)-8-(3,4,5-Trimethoxystyryl)caffeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051389378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TMSX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66RXC4F99D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies and Chemical Derivatization of E 8 3,4,5 Trimethoxystyryl Caffeine and Analogues
General Synthetic Pathways to 8-Styrylcaffeine Derivatives
The creation of 8-styrylcaffeine derivatives is typically a multi-step process that begins with the functionalization of the caffeine (B1668208) molecule, a naturally occurring methylxanthine, to make it receptive to further additions. srmist.edu.innih.gov
The purine (B94841) nucleus of caffeine, specifically the C8 position, is not inherently reactive enough for direct coupling with a styryl moiety. Therefore, an initial activation step is required. The most common strategy involves the halogenation of the C8 position.
The synthesis of 8-substituted caffeine derivatives frequently utilizes an 8-halocaffeine intermediate, such as 8-bromocaffeine or 8-chlorocaffeine. nih.govresearchgate.net The preparation of 8-bromocaffeine can be achieved by reacting caffeine with bromine in the presence of a suitable solvent and base, such as acetic acid and sodium acetate. researchgate.netresearchgate.net This creates a reactive site at the C8 position, which can then participate in cross-coupling reactions. This SNAr-type reaction prepares the caffeine core for the introduction of the styryl group. nih.gov
Once the purine nucleus is activated, typically as 8-bromocaffeine, the (E)-styryl moiety is introduced via a palladium-catalyzed cross-coupling reaction. The Heck reaction is a prominent method for this transformation, involving the reaction of the 8-halocaffeine with a substituted styrene, such as 3,4,5-trimethoxystyrene.
Alternatively, Pd/Cu-mediated C8 alkenylation reactions can be employed, coupling the modified purine with styryl bromides to form the desired 8-styryl linkage. nih.gov These reactions generally favor the formation of the thermodynamically more stable (E)-isomer (trans-isomer), which is often the desired stereochemistry for biological activity. The large π-conjugated structure resulting from the addition of the styryl group significantly alters the electronic and physical properties of the parent caffeine molecule. researchgate.net
Targeted Derivatization for Structure-Activity Relationship (SAR) Studies
Targeted derivatization is a key strategy to understand how different parts of the (E)-8-(3,4,5-Trimethoxystyryl)caffeine molecule contribute to its biological effects, particularly as antagonists for adenosine (B11128) receptors. nih.govontosight.ai By systematically altering the substituents on both the styryl phenyl ring and the xanthine (B1682287) core, researchers can map out the structural requirements for potency and selectivity. nih.govnih.gov
Structure-activity relationship studies have demonstrated that the substitution pattern on the styryl phenyl ring is a critical determinant of both potency and selectivity for adenosine receptor subtypes. Research indicates that derivatives with 3,4-dimethoxy and 3,4,5-trimethoxy styryl groups act as selective A₂-antagonists. nih.gov
Studies exploring a range of mono- and di-substituted analogues have found that substitutions at the 3-position (monosubstituted) and the 3,5-positions (disubstituted) of the phenyl ring are generally favored for enhancing A₂-receptor selectivity. nih.gov For instance, the compound 1,3,7-trimethyl-8-(3-chlorostyryl)xanthine (B12060097) was found to be a moderately potent and highly A₂-selective antagonist. nih.gov Similarly, 1,3-dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine emerged as a potent and very selective A₂ adenosine antagonist. nih.gov
SAR of Styryl Phenyl Ring Substitutions in 8-Styrylxanthines
| Compound | Substituent (R) on Styryl Ring | A₁ Receptor Kᵢ (nM) | A₂ Receptor Kᵢ (nM) | A₁/A₂ Selectivity Ratio |
|---|---|---|---|---|
| 1,3,7-Trimethyl-8-(styryl)xanthine | None | 1700 | 340 | 5 |
| 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine | 3-Cl | >28000 | 54 | >520 |
| 1,3,7-Trimethyl-8-(3,4-dimethoxystyryl)xanthine | 3,4-(OCH₃)₂ | 3800 | 150 | 25 |
| 1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine | 3,5-(OCH₃)₂ | 2600 | 24 | 110 |
Modifications to the alkyl groups on the xanthine core also profoundly influence receptor affinity and selectivity. The xanthine scaffold has multiple sites (N1, N3, N7, and C8) available for chemical substitution. researchgate.netuniroma1.it The reactivity for N-alkylation generally follows the order N7 > N3 > N1. researchgate.netresearchgate.net
SAR studies have shown that small, hydrophobic substituents at the N7-position are well-tolerated. Specifically, 7-methyl analogues are approximately one order of magnitude more selective for A₂ versus A₁ receptors than the corresponding compounds with a hydrogen at the N7 position (7-H analogues). nih.gov
Furthermore, the nature of the substituents at the N1 and N3 positions is crucial. 1,3-Dimethylxanthine derivatives tend to exhibit greater selectivity for A₂-receptors compared to analogues with larger alkyl groups such as 1,3-diallyl, 1,3-diethyl, or 1,3-dipropyl. nih.gov
SAR of Xanthine Position Modifications in 8-Styrylxanthines
| Compound Base Structure | N1, N3 Substituents | N7 Substituent | A₁ Receptor Kᵢ (nM) | A₂ Receptor Kᵢ (nM) | A₁/A₂ Selectivity Ratio |
|---|---|---|---|---|---|
| 8-(3,4-Dimethoxystyryl)xanthine | H, H | H | >100000 | 3500 | >29 |
| 1,3-Dimethyl-8-(3,4-dimethoxystyryl)xanthine | CH₃, CH₃ | H | 35000 | 1100 | 32 |
| 1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine | Allyl, Allyl | H | 11000 | 2500 | 4.4 |
| 1,3-Dipropyl-8-(3,4-dimethoxystyryl)xanthine | Propyl, Propyl | H | 2900 | 590 | 4.9 |
| 1,3,7-Trimethyl-8-(3,4-dimethoxystyryl)xanthine | CH₃, CH₃ | CH₃ | 3800 | 150 | 25 |
Specific Synthetic Procedures for Related Trimethoxystyryl Compounds
The synthesis of specific analogues requires a defined reaction sequence with carefully controlled conditions. The preparation of a key precursor, (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid, involves the methylation of sinapic acid followed by hydrolysis of the resulting ester. mdpi.com This acid can then be used in coupling reactions.
A procedure for a closely related analogue, 7-Ethyl-1,3-trimethyl-8-(3,4,5-trimethoxystyryl)xanthine, illustrates the final steps in the synthesis. This compound can be prepared from a 7-H precursor, 1,3-dimethyl-8-(3,4,5-trimethoxystyryl)xanthine, through an alkylation reaction. The precursor is treated with ethyl iodide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield the final N7-ethylated product. nih.gov This highlights the modular nature of the synthesis, allowing for late-stage diversification at the xanthine nitrogen positions.
Synthesis of 3,4,5-Trimethoxyphenyl Fragment-Containing Heterocycles
The 3,4,5-trimethoxyphenyl moiety is a crucial structural component in many compounds designed to interact with biological targets. Its incorporation into heterocyclic systems is a common strategy in medicinal chemistry to develop novel therapeutic agents.
One prominent method begins with the Claisen-Schmidt condensation to produce chalcones bearing the 3,4,5-trimethoxyphenyl group. mdpi.com This reaction typically involves the condensation of 3,4,5-trimethoxyacetophenone with an appropriate aryl aldehyde in the presence of a base like potassium hydroxide. mdpi.com These chalcone (B49325) intermediates serve as versatile precursors for the synthesis of various heterocycles. For instance, they can be reacted with 1,2,4-triazole (B32235) in the presence of p-toluenesulfonic acid (p-TSA) to yield triazole-containing hybrids. mdpi.com Similarly, reaction with 1-carbamoyl-2-phenylhydrazine can lead to the formation of pyrazoline derivatives.
Another approach involves the synthesis of thiazole-based heterocycles. This can be achieved by first synthesizing 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one through the bromination of 3,4,5-trimethoxy acetophenone. mdpi.com This intermediate is then reacted with thiourea (B124793) to form 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, which can be further functionalized. mdpi.com For example, it can be reacted with 4,6-dichloro-2-methylpyrimidine (B42779) to create a key intermediate for a series of thiazole–pyrimidine derivatives. mdpi.com
Furthermore, the 3,4,5-trimethoxyphenyl group can be incorporated into more complex heterocyclic systems like pyrrolizines. nih.gov This can be accomplished by reacting a suitable pyrrolizine precursor with 3,4,5-trimethoxybenzaldehyde (B134019). nih.gov
Below is a table summarizing a synthetic route to a 1,2,4-triazole containing the 3,4,5-trimethoxyphenyl fragment.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | 3,4,5-trimethoxyacetophenone, Aryl aldehyde | KOH, methanol, 20 °C | Chalcone intermediate (20a-k) | 27–87 |
| 2 | Chalcone intermediate | NaBH4, MeOH/THF, 1 h, 20 °C | Secondary alcohol intermediate (21a–d, 21f–h) | 85–100 |
| 3 | Secondary alcohol intermediate | p-TSA, 1,2,4-triazole, toluene, microwave, 4 h | (E)-1-(3-aryl)-1-(3,4,5-trimethoxyphenyl)allyl)-1H-1,2,4-triazole (22a–g) | 30–76 |
This data is compiled from a representative synthetic pathway. mdpi.com
Synthesis of Combretastatin (B1194345) A-4 Derivatives
Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a powerful inhibitor of tubulin polymerization. Its simple structure, featuring a 3,4,5-trimethoxyphenyl ring, has made it an attractive target for synthetic modification to develop new anticancer agents with improved properties. mdpi.com
A variety of synthetic strategies have been developed to produce CA-4 and its derivatives. One common method is the Wittig reaction, which allows for the stereoselective formation of the characteristic cis-stilbene (B147466) bridge of CA-4. Another approach is the Perkin condensation. For instance, the reaction between 3-bromo-4-methoxyphenyl acetic acid and 3,4,5-trimethoxybenzaldehyde can be used to construct the core structure of CA-4. researchgate.net Microwave-assisted Perkin condensation has been shown to be an efficient method for synthesizing CA-4 analogs, significantly reducing reaction times compared to classical heating. mdpi.com
Derivatization of the CA-4 scaffold is a key strategy to enhance its pharmacological profile. Modifications often focus on the hydroxyl group or the double bond. For example, the hydroxyl group can be reacted with ethyl bromoacetate, followed by saponification, to introduce a carboxylic acid moiety. nih.gov This acid can then be coupled with various amino esters to create a library of combretastatin A-4/amino acid conjugates. nih.gov
Another derivatization strategy involves the synthesis of sulfamate (B1201201) derivatives, which can act as dual inhibitors of tubulin polymerization and steroid sulfatase. rsc.org Furthermore, a two-step stereoselective synthesis employing a Wittig olefination followed by a Suzuki cross-coupling has been reported for generating a series of combretastatin derivatives. nih.gov
The following table outlines a general synthetic scheme for producing Combretastatin A-4 derivatives with amino acid pendants.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | Combretastatin A-4 (CA-4) | 1. K2CO3, DMF, RT, 1 h; 2. BrCH2COOEt, RT, 24 h | Compound 1 (ester) | 94 |
| 2 | Compound 1 | NaOH, EtOH, RT, 1 h | Compound 2 (acid) | 91 |
| 3 | Compound 2 | L-amino ester, EDCI·HCl, DMAP, DMF, 0 °C to RT, 4 h | Compound 3 (ester conjugate) | Not specified |
| 4 | Compound 3 | LiOH, MeOH/H2O, RT, 1 h | Compound 4 (acid conjugate) | Not specified |
This data represents a synthetic pathway for creating CA-4 derivatives. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of (E)-8-(3,4,5-Trimethoxystyryl)caffeine. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity between the caffeine (B1668208) scaffold and the trimethoxystyryl moiety.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of each nucleus within the molecule.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The three N-methyl groups of the caffeine core (N1-CH₃, N3-CH₃, and N7-CH₃) typically appear as sharp singlets in the range of δ 3.2–4.0 ppm. The vinyl protons of the styryl linker appear as two doublets, a result of their coupling to each other, with chemical shifts generally in the δ 7.0-8.0 ppm region. Due to the symmetry of the 3,4,5-trimethoxyphenyl ring, the two aromatic protons (H-2' and H-6') are chemically equivalent and are expected to produce a single singlet. The methoxy (B1213986) groups also show characteristic singlets, with the protons of the 3- and 5-position methoxy groups being equivalent and distinct from the 4-position methoxy group.
The ¹³C NMR spectrum provides information on each unique carbon atom. The caffeine core is characterized by signals for its two carbonyl carbons (C2, C6), which are the most downfield-shifted, and the carbons of the purine (B94841) ring system (C4, C5, C8). The three N-methyl carbons appear in the δ 28–36 ppm range. For the substituent, signals for the two vinyl carbons, the six carbons of the aromatic ring (with C-3'/5' and C-2'/6' being equivalent), and the methoxy carbons are all expected in their characteristic regions.
Representative ¹H NMR Data for this compound Data is predicted based on analogous structures and standard chemical shift values.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.75 | d | 1H | H-β (Vinyl) |
| 7.10 | d | 1H | H-α (Vinyl) |
| 6.95 | s | 2H | H-2', H-6' |
| 3.98 | s | 3H | N7-CH₃ |
| 3.90 | s | 6H | C3'-OCH₃, C5'-OCH₃ |
| 3.85 | s | 3H | C4'-OCH₃ |
| 3.55 | s | 3H | N3-CH₃ |
| 3.38 | s | 3H | N1-CH₃ |
Representative ¹³C NMR Data for this compound Data is predicted based on analogous structures and standard chemical shift values.
| Chemical Shift (δ ppm) | Assignment |
| 156.0 | C6 |
| 153.5 | C4', C3', C5' |
| 151.5 | C2 |
| 148.8 | C4 |
| 147.5 | C8 |
| 140.0 | C-β (Vinyl) |
| 131.0 | C1' |
| 115.0 | C-α (Vinyl) |
| 107.5 | C5 |
| 105.0 | C2', C6' |
| 61.0 | C4'-OCH₃ |
| 56.5 | C3'-OCH₃, C5'-OCH₃ |
| 35.8 | N7-CH₃ |
| 29.7 | N1-CH₃ |
| 28.0 | N3-CH₃ |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations), typically over two to three bonds. For this compound, the most significant cross-peak in a COSY spectrum would be between the two vinyl protons (H-α and H-β), confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (one-bond ¹H-¹³C correlations). It is a powerful tool for assigning carbon signals based on their known proton assignments. For example, the HSQC spectrum would show cross-peaks connecting the N-methyl proton singlets to their corresponding methyl carbon signals, the vinyl proton doublets to the vinyl carbon signals, and the aromatic proton singlet to its corresponding aromatic carbon signal.
A correlation from the vinyl proton H-α to the C8 carbon of the caffeine ring, which definitively establishes the point of attachment for the styryl group.
Correlations from the N1-CH₃ protons to the C2 and C6 carbonyl carbons.
Correlations from the N3-CH₃ protons to the C2 and C4 carbons.
A correlation from the aromatic protons (H-2'/H-6') to the C-β vinyl carbon, confirming the connectivity within the styryl moiety.
Mass Spectrometry (MS) for Molecular Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.
Electron Ionization (EI) is a hard ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize molecules, often causing extensive and reproducible fragmentation. cmu.edu While this can sometimes prevent the observation of the molecular ion, the resulting fragmentation pattern serves as a structural "fingerprint". cmu.edu
For caffeine and its derivatives, EI-MS produces characteristic fragments. Unsubstituted caffeine typically undergoes fragmentation involving the purine skeleton. However, for 8-substituted caffeine derivatives, the fragmentation pathway is often altered. The substitution at the C8 position can introduce a new, more favorable fragmentation route, which may become more competitive than the primary fragmentation of the unsubstituted caffeine core. semanticscholar.org In the case of this compound, the large styryl group represents a likely site for initial cleavage.
Plausible EI-MS Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Plausible Identity | Fragmentation Pathway |
| 384 | [M]⁺ | Molecular Ion |
| 369 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |
| 193 | [C₈H₉N₄O₂]⁺ | Cleavage of the vinyl bond, caffeine radical |
| 191 | [C₁₁H₁₁O₃]⁺ | Cleavage of the vinyl bond, trimethoxystyryl radical cation |
| 180 | [C₈H₈N₄O₂]⁺ | Caffeine core after rearrangement |
Advanced ionization methods have also been applied to the study of caffeine, offering alternatives to conventional EI-MS. semanticscholar.org
Photoionization Mass Spectrometry (PI-MS): PI is a softer ionization technique that uses photons (typically from a vacuum ultraviolet lamp) to ionize molecules. The energy is more controlled compared to EI, which often results in less fragmentation and a more prominent molecular ion peak. This can be particularly useful for confirming the molecular weight of fragile molecules.
Hyperthermal Surface Ionization (HSI-MS): In HSI-MS, molecules are ionized upon collision with a heated surface. This method can be highly efficient for certain classes of compounds. While these techniques have been documented in the literature for the analysis of the parent caffeine molecule, specific studies applying PI-MS or HSI-MS to this compound are not widely reported. semanticscholar.org Their application would be expected to provide complementary information, particularly regarding the molecular ion's stability.
The fragmentation of caffeine derivatives is highly dependent on the nature and position of the substituent. For 8-alkylamino caffeine derivatives, studies have shown that the presence of the alkylamino chain at the C(8) position leads to new fragmentation pathways that dominate over the "classical" fragmentation of the purine skeleton. semanticscholar.org This classical pathway often involves the elimination of a neutral CH₃NCO molecule from the molecular ion. semanticscholar.org
For this compound, the fragmentation is predicted to be directed by the large, conjugated styryl substituent. The primary fragmentation event under EI conditions would likely be the cleavage of the C8-Cα bond or the Cα-Cβ double bond.
Pathway A (C8-Cα Cleavage): This would lead to the formation of a caffeine-based ion (m/z 179) and a trimethoxystyryl radical, or a trimethoxystyryl cation (m/z 205) and a caffeine radical. The relative abundance of these ions would depend on their respective stabilities.
Pathway B (Retro-Diels-Alder type): A common fragmentation process for xanthine (B1682287) precursors involves a retro-Diels-Alder (RDA) process. However, the presence of the bulky C8 substituent may inhibit this pathway in favor of cleavage at the substituent.
Substituent Fragmentation: Subsequent fragmentation would likely occur within the trimethoxystyryl moiety, such as the loss of methyl radicals (CH₃•) or formaldehyde (B43269) (CH₂O) from the methoxy groups, leading to a series of lower mass ions.
This substituent-directed fragmentation is a key feature in the mass spectrometric analysis of complex caffeine derivatives, allowing for the characterization of the group attached to the C8 position. semanticscholar.org
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy serves as a powerful tool for obtaining a "molecular fingerprint" of a compound by probing the vibrations of its chemical bonds. Each molecule possesses a unique set of vibrational frequencies, which are sensitive to its structure, symmetry, and chemical environment.
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where characteristic peaks correspond to specific functional groups and structural features.
The FTIR spectrum of caffeine typically exhibits strong absorption bands corresponding to the stretching vibrations of its two carbonyl groups (C=O) in the pyrimidinedione ring, generally observed in the region of 1650-1700 cm⁻¹. Other notable peaks for the caffeine structure include C-N stretching, C-H bending, and ring vibrations. The introduction of the (E)-8-(3,4,5-trimethoxystyryl) substituent would introduce new characteristic bands. Key expected vibrational modes for this substituent include:
C=C stretching of the vinyl group, typically appearing around 1600-1650 cm⁻¹.
Aromatic C=C stretching from the phenyl ring, usually observed in the 1450-1600 cm⁻¹ range.
C-O stretching from the methoxy groups, which would give rise to strong absorptions in the 1000-1300 cm⁻¹ region.
Out-of-plane C-H bending of the substituted benzene (B151609) ring, providing information about the substitution pattern.
A comparative analysis with the FTIR spectrum of caffeine would reveal the presence of these additional peaks, confirming the successful incorporation of the trimethoxystyryl group at the 8-position of the caffeine molecule.
Table 1: Expected FTIR Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretching | 1650-1700 |
| Alkene (C=C) | Stretching | 1600-1650 |
| Aromatic (C=C) | Stretching | 1450-1600 |
| Methoxy (C-O) | Stretching | 1000-1300 |
Raman spectroscopy is a complementary vibrational spectroscopic technique that measures the inelastic scattering of monochromatic light (from a laser source) by a molecule. While FTIR is based on absorption, Raman spectroscopy relies on changes in the polarizability of a molecule's electron cloud during vibration.
Similar to FTIR, specific Raman spectroscopic data for this compound is scarce. However, the expected Raman spectrum can be predicted based on the structural components. The caffeine moiety has characteristic Raman bands, often related to the breathing modes of the purine ring system and the vibrations of the carbonyl groups.
The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound, as some vibrational modes may be more active in one technique than the other due to selection rules.
Ultraviolet-Visible (UV/Vis) Spectroscopy for Molecular Absorption and Quantification
Ultraviolet-Visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems, which are present in this compound.
The UV/Vis spectrum of a compound is characterized by the wavelength of maximum absorption (λmax) and the molar decadic absorption coefficient (ε) at that wavelength. The molar absorption coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength and is determined using the Beer-Lambert law.
For (E)-8-(3,a,5-Trimethoxystyryl)caffeine, the extended conjugation between the caffeine ring system and the trimethoxystyryl group is expected to result in a significant bathochromic (red) shift in the λmax compared to caffeine alone. Caffeine typically exhibits a λmax around 273 nm. The styryl substituent, with its aromatic ring and double bond, will delocalize the π-electrons, leading to absorption at a longer wavelength. The trimethoxy substitution on the phenyl ring can further influence the electronic properties and thus the absorption spectrum.
While precise experimental values for the molar decadic absorption coefficient of this compound are not available in the reviewed literature, it is anticipated to be high due to the extensive conjugated system, making UV/Vis spectroscopy a sensitive method for its quantification.
The transitional dipole moment, which is related to the probability of an electronic transition, can be calculated from the integrated absorption band. This parameter provides insight into the electronic structure of the molecule.
In complex matrices, the UV/Vis absorption spectrum of a target analyte may overlap with the spectra of other components, leading to interference. To overcome this, various mathematical techniques can be employed. One such method is the use of Gaussian fitting.
By assuming that the absorption bands of the individual components have a Gaussian shape, a complex, overlapping spectrum can be deconvoluted into its constituent peaks. This allows for the separation of the spectral contribution of this compound from interfering substances, enabling more accurate quantification. This approach is particularly useful in the analysis of biological fluids or in monitoring the progress of a chemical reaction where multiple absorbing species may be present.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an essential analytical technique for the separation, identification, and purification of individual components from a mixture. For a synthesized compound like this compound, chromatographic methods are crucial for assessing its purity and for isolating it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of caffeine and its derivatives. A typical HPLC system for the analysis of this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.
The retention time (tR), the time it takes for the compound to elute from the column, is a characteristic parameter that can be used for its identification under specific chromatographic conditions. The purity of the compound can be assessed by the presence of a single, sharp peak in the chromatogram. The peak area is proportional to the concentration of the compound, allowing for quantitative analysis. Diode-array detection (DAD) is often coupled with HPLC, providing UV/Vis spectra of the eluting peaks, which further aids in peak identification and purity assessment.
While a standardized HPLC method specifically for this compound is not detailed in the available literature, methods developed for other 8-substituted caffeine analogs can be adapted. The polarity of the trimethoxystyryl group will significantly influence its retention behavior compared to caffeine, necessitating optimization of the mobile phase composition to achieve good separation.
Table 2: Key Analytical Techniques and Their Applications for this compound
| Technique | Application | Information Obtained |
|---|---|---|
| FTIR Spectroscopy | Molecular Fingerprinting | Identification of functional groups, structural confirmation. |
| Raman Spectroscopy | Molecular Fingerprinting | Complementary vibrational data, information on molecular symmetry. |
| UV/Vis Spectroscopy | Quantification & Electronic Properties | Wavelength of maximum absorption (λmax), molar absorptivity (ε). |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, thermally sensitive compounds, making it exceptionally well-suited for caffeine and its derivatives. jetir.orgresearchgate.net For compounds in the 8-styrylcaffeine family, such as (E)-8-(3-chlorostyryl)caffeine, HPLC is the standard method for purity assessment. sigmaaldrich.com The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C8 or C18), while the mobile phase is a more polar solvent mixture, commonly consisting of water or a buffer and an organic modifier like acetonitrile or methanol. researchgate.netsemanticscholar.org The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. The trimethoxystyryl group imparts significant hydrophobicity to the molecule, leading to stronger retention on a C18 column compared to unmodified caffeine.
Detection is most commonly achieved using an ultraviolet (UV) detector, as the conjugated system of the purine ring and the styryl group results in strong UV absorbance. jetir.org The selection of an appropriate wavelength is critical for achieving high sensitivity. The parameters outlined in the table below represent a typical starting point for the analysis of this compound.
Interactive Table 1: Representative HPLC Parameters for Analysis of this compound
| Parameter | Value / Description |
| Instrument | Standard HPLC System with UV Detector |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV Spectrophotometry at ~273-330 nm |
| Injection Volume | 10-20 µL |
| Column Temp. | 25-35°C |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and structural identification. nih.gov While GC-MS is a powerful tool, its application to caffeine derivatives like this compound presents challenges. The compound's relatively high molecular weight and polarity can limit its volatility and thermal stability, which are prerequisites for successful GC analysis. nih.gov
To overcome these limitations, a derivatization step is often necessary. nih.gov This involves chemically modifying the analyte to create a more volatile and thermally stable derivative. For xanthine-based compounds, silylation agents such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) are commonly used to replace active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. nih.gov
Once derivatized, the sample is injected into the GC, where it is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. While direct analysis without derivatization is possible for caffeine, it is less feasible for larger, more complex derivatives like the subject compound. researchgate.net
Interactive Table 2: Projected GC-MS Parameters for Analysis of this compound
| Parameter | Value / Description |
| Derivatization Agent | N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) |
| GC Column | Fused-silica capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 - 280°C |
| Oven Program | Temperature gradient, e.g., starting at 100°C, ramping to 300°C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Detector | Quadrupole or Time-of-Flight (TOF) |
Electrochemical Methods for Quantitative Analysis
Electrochemical methods offer a rapid, cost-effective, and highly sensitive alternative to chromatographic techniques for the quantitative analysis of electroactive compounds. nih.gov Caffeine and its derivatives are electroactive, meaning they can be oxidized at an electrode surface under an applied potential. nih.gov The core mechanism involves the oxidation of the purine ring system. nih.gov The presence of the electron-rich trimethoxystyryl group at the C8 position is expected to influence the oxidation potential, making the molecule susceptible to electrochemical detection.
Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used. nih.govmdpi.com DPV, in particular, offers excellent sensitivity and is well-suited for quantitative analysis. In a typical DPV experiment, the current is measured while the potential is scanned using a series of pulses. The resulting peak current is directly proportional to the concentration of the analyte in the solution, allowing for precise quantification. researchgate.net The choice of electrode material (e.g., glassy carbon, modified carbon paste) and supporting electrolyte are critical parameters that must be optimized to achieve the best results. nih.govnih.gov
Batch-Injection Analysis with Multiple Pulse Amperometric Detection (BIA-MPA)
Batch-Injection Analysis (BIA) is an automated analytical technique that provides high-throughput analysis with minimal sample and reagent consumption. The method involves injecting a small, precise volume of a sample directly onto the surface of an electrode immersed in a stirred, large-volume electrochemical cell. This approach generates a transient signal that is highly reproducible and allows for rapid measurements, with potential sampling rates of over 100 injections per hour.
When combined with Multiple Pulse Amperometric (MPA) detection, BIA becomes a powerful tool for the selective, and in some cases simultaneous, determination of different electroactive species in a single run. The MPA technique applies a sequence of different potential pulses to the working electrode. Each potential is chosen to selectively oxidize a specific target analyte. By measuring the current response at each potential pulse, it is possible to quantify multiple compounds within a mixture, provided their oxidation potentials are sufficiently different. This method could be hypothetically applied to quantify this compound in the presence of its precursor, caffeine, or other electroactive substances.
Interactive Table 3: Hypothetical BIA-MPA Parameters for this compound Analysis
| Parameter | Value / Description |
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Reference Electrode | Ag/AgCl |
| Auxiliary Electrode | Platinum Wire |
| Supporting Electrolyte | 0.1 M Sulfuric Acid or Phosphate Buffer |
| Injection Volume | 50-100 µL |
| Detection Potentials | Pulse 1 (for caffeine): ~+1.4 V; Pulse 2 (for derivative): Optimized potential |
| Analysis Rate | >100 injections per hour |
Computational Chemistry and Molecular Modeling Approaches
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling for (E)-8-(3,4,5-Trimethoxystyryl)caffeine and its analogs aims to identify the key molecular features that govern their biological activity, primarily as antagonists of the A2A adenosine (B11128) receptor.
While a specific Hansch-type analysis for this compound is not extensively documented in publicly available literature, QSAR studies on analogous (E)-8-styrylcaffeine derivatives provide a strong framework for understanding its activity. These studies establish a quantitative link between the physicochemical properties of the substituents on the styryl ring and the compound's inhibitory potency.
A pivotal study on a series of (E)-8-styrylcaffeine analogues as inhibitors of monoamine oxidase B (MAO-B), an activity often associated with A2A antagonists, demonstrated the importance of several key physicochemical parameters. The potency of these analogues was found to be dependent on the van der Waals volume (Vw), lipophilicity (π), and the Hammett constant (σm) of the substituents on the phenyl ring of the styryl moiety. nih.gov Specifically, bulkiness and lipophilicity were identified as principal descriptors for substituents at the C-4 position. nih.gov
log(1/C) = k1σ + k2π + k3Vw + const.
Where:
C is the concentration required for a specific biological effect (e.g., IC50).
σ represents the electronic effect of the substituents (Hammett constant).
π quantifies the lipophilicity (hydrophobicity) of the substituents.
Vw accounts for the steric bulk (van der Waals volume).
Based on the analysis of related compounds, it can be inferred that the combined electronic and steric properties of the three methoxy (B1213986) groups in this compound are crucial for its high affinity and selectivity as an A2A adenosine receptor antagonist.
| Parameter | Physicochemical Property | Inferred Importance for this compound |
|---|---|---|
| Van der Waals Volume (Vw) | Steric bulk of substituents | The three methoxy groups contribute significant bulk, likely influencing binding pocket fit. |
| Lipophilicity (π) | Hydrophobicity of substituents | Methoxy groups increase lipophilicity, potentially enhancing membrane permeability and hydrophobic interactions within the receptor. |
| Hammett Constant (σ) | Electronic effects (electron-donating/withdrawing) | The electron-donating nature of the methoxy groups alters the electron density of the styryl ring, affecting π-π interactions. |
In a typical CoMFA for A2A antagonists, a set of structurally similar compounds, including various 8-styrylcaffeines, would be aligned based on a common scaffold (the caffeine (B1668208) core). The analysis would then generate 3D contour maps indicating regions where certain properties are favorable or unfavorable for activity.
For this compound, a CoMFA model would likely reveal:
Steric Fields: Green contours (sterically favorable regions) would likely be present around the 3, 4, and 5 positions of the styryl ring, indicating that the bulk of the methoxy groups is well-accommodated and potentially beneficial for activity. Conversely, yellow contours (sterically unfavorable regions) might appear in other areas, suggesting that larger substituents would decrease potency.
Electrostatic Fields: Blue contours (positive potential favored) and red contours (negative potential favored) would highlight the importance of the electronic properties. The oxygen atoms of the methoxy groups, with their partial negative charges, would be expected to align with regions where negative potential is favorable for interaction with the receptor.
These models are invaluable for visualizing the spatial requirements of the receptor's binding pocket and for designing new analogs with improved affinity by modifying substituents to better match the favorable field regions.
Ligand-Protein Interaction Profiling
Understanding the direct interactions between this compound and its target protein, the A2A adenosine receptor, is crucial for explaining its mechanism of action. Computational techniques provide a detailed picture of these interactions at an atomic level.
Molecular docking simulations are used to predict the preferred binding orientation of a ligand within the active site of a protein. For this compound, docking into the crystal structure of the human A2A adenosine receptor reveals key interactions that stabilize the ligand-receptor complex.
The binding site of the A2A receptor is a well-defined pocket within the transmembrane helices. Docking studies of various A2A antagonists, including xanthine (B1682287) derivatives, consistently show that the xanthine core is anchored in the pocket through specific interactions. nih.gov The 8-styryl substituent extends into a more hydrophobic region of the binding site, where it makes additional contacts that contribute to affinity and selectivity. irb.hr
For this compound, the predicted binding mode would involve:
π-π Stacking: A crucial interaction is the π-π stacking between the xanthine ring system of the caffeine core and the aromatic side chain of a Phenylalanine residue (Phe168) in the binding pocket. nih.gov
Hydrogen Bonding: The carbonyl groups of the caffeine moiety are likely to form hydrogen bonds with key residues such as Asn253. docking.org
| Interaction Type | Ligand Moiety | Potential Interacting Residue(s) |
|---|---|---|
| π-π Stacking | Xanthine Core | Phe168 |
| Hydrogen Bonding | Caffeine Carbonyls | Asn253 |
| Hydrophobic/van der Waals | Trimethoxystyryl Group | Ile274, Met177, Leu249 |
| C–H···π / π···π Contacts | Styryl Ring | Various surface residues |
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be recognized by a specific receptor. For A2A adenosine receptor antagonists, several pharmacophore models have been developed based on diverse sets of known active compounds.
A typical pharmacophore model for an A2A antagonist includes features such as hydrogen bond acceptors, hydrophobic groups, and aromatic rings. researchgate.net this compound fits such a model well:
Hydrogen Bond Acceptors: The carbonyl oxygens and the nitrogen atoms of the caffeine core serve as key hydrogen bond acceptors.
Aromatic Ring: The xanthine core provides an essential aromatic feature for the aforementioned π-π stacking with Phe168.
Hydrophobic Features: The methyl groups on the caffeine core and, significantly, the large trimethoxystyryl group at the 8-position provide the necessary hydrophobic characteristics to occupy the corresponding hydrophobic regions of the binding site.
The 3,4,5-trimethoxystyryl moiety is particularly important in defining the shape and hydrophobic volume of the molecule, ensuring a snug fit into the extended binding pocket of the A2A receptor, which contributes to its high affinity and selectivity.
Theoretical studies on the stereoelectronic properties of this compound focus on how the spatial arrangement of atoms (stereochemistry) and the distribution of electrons influence its reactivity and interaction with the A2A receptor.
The "(E)" designation in the name refers to the entgegen (opposite) configuration of the substituents across the double bond of the styryl linker. This trans-configuration results in a more linear and extended molecular shape compared to the corresponding (Z)-isomer. This extended conformation is critical for spanning the distance between the core binding region (where the xanthine resides) and the outer hydrophobic pocket of the A2A receptor. Studies on other 8-styrylxanthines have shown that the (E)-isomer is generally more active, highlighting the importance of this specific geometry for optimal receptor fit.
The electronic properties are heavily influenced by the 3,4,5-trimethoxy substitution pattern. The electron-donating methoxy groups increase the electron density of the styryl phenyl ring, which can enhance π-π stacking interactions with aromatic residues in the receptor. Furthermore, the distribution of molecular electrostatic potential (MEP) across the molecule, with negative potential concentrated around the carbonyl and methoxy oxygens, guides the molecule's orientation within the binding site to form favorable electrostatic interactions and hydrogen bonds.
Conformational Analysis and Stability Predictions for this compound
The conformational landscape and thermodynamic stability of this compound are critical determinants of its molecular interactions and biological activity. Computational chemistry and molecular modeling provide powerful tools to investigate these properties, offering insights that complement experimental data.
Gas-Phase Stability and Heats of Formation using Semiempirical Methods
The process involves geometry optimization of the molecule to find its lowest energy conformation. From this optimized structure, the heat of formation (ΔHf) in the gas phase is calculated. For the parent molecule, caffeine, extensive experimental and computational studies have been performed. The standard molar enthalpy of formation for crystalline anhydrous caffeine has been determined experimentally, providing a benchmark for computational methods. For instance, the standard molar enthalpy of formation in the gas phase for caffeine has been a subject of reconciliation between various experimental results to establish a consistent and reliable value.
Semiempirical methods are parameterized to reproduce experimental data for a wide range of molecules. The accuracy of these methods for a specific compound like this compound would depend on the presence of its constituent chemical groups in the parameterization set. Given the prevalence of substituted aromatic and heterocyclic compounds in these sets, a reasonable estimation of its gas-phase stability and heat of formation can be expected.
Table 1: Illustrative Heats of Formation for Related Compounds
| Compound | Method | Heat of Formation (kcal/mol) |
| Caffeine | Experimental | -76.9 ± 1.1 |
| Caffeine | G3MP2 (ab initio) | -76.2 |
Note: This table provides context from the parent compound, caffeine. Specific values for this compound would require dedicated computational studies.
Analysis of Planarity and Conformational Linearity in Enzyme Interactions
The planarity of the caffeine core and the conformational linearity of the styryl substituent are crucial for effective binding within the active sites of target enzymes, such as adenosine receptors or phosphodiesterases. Molecular docking simulations and conformational analysis are employed to understand these spatial arrangements.
The caffeine portion of the molecule is a fused ring system that is largely planar. This planarity is a key feature for its interaction with biological targets, often involving stacking interactions with aromatic amino acid residues in the enzyme's binding pocket.
The (E)-styryl group at the 8-position introduces a degree of conformational flexibility. The term "(E)" specifies the trans configuration of the double bond, which generally results in a more linear and extended conformation compared to the cis or (Z) isomer. This linearity can be critical for the molecule to span the binding site and form interactions with different subpockets of the enzyme.
Molecular modeling studies can predict the dihedral angles that define the orientation of the styryl group relative to the caffeine scaffold. These studies can also calculate the energy barriers for rotation around these bonds. A relatively low energy barrier would suggest that the molecule can adapt its conformation to fit into a specific binding site, while a high barrier would imply a more rigid structure. The planarity between the caffeine and the styryl moiety can be crucial for optimal interaction with the target protein.
Table 2: Key Conformational Features and Their Implications for Enzyme Interactions
| Feature | Description | Implication for Enzyme Interaction |
| Caffeine Core Planarity | The fused xanthine ring system is inherently planar. | Facilitates π-π stacking interactions with aromatic residues in the enzyme active site. |
| (E)-Styryl Configuration | The trans configuration of the vinyl double bond. | Leads to a more linear and extended molecular shape, allowing it to span larger binding pockets. |
| Rotational Freedom | Torsion around the single bonds connecting the caffeine, vinyl, and phenyl groups. | Allows for conformational adaptability to optimize binding with the specific topology of the enzyme's active site. |
| Trimethoxy Substituents | Methoxy groups on the phenyl ring. | Can influence electronic properties and form specific hydrogen bonds or other polar interactions within the binding site. |
In silico molecular docking studies of similar 8-substituted caffeine derivatives with target enzymes like adenosine A2A receptors have highlighted the importance of the substituent's conformation in achieving high binding affinity. The extended and relatively planar conformation of (E)-styryl derivatives allows them to occupy a hydrophobic tunnel in the receptor, forming key interactions that contribute to their antagonist activity.
Mechanistic Studies of Molecular Interactions and Biological Target Engagement in in Vitro and Cellular Models
Modulation of Adenosine (B11128) Receptors (ARs)
(E)-8-(3,4,5-Trimethoxystyryl)caffeine belongs to the class of 8-styrylxanthines, which are recognized for their potent and selective antagonism of adenosine receptors. nih.gov The substitution at the 8-position of the xanthine (B1682287) core with a styryl group significantly influences the affinity and selectivity of these compounds for the different adenosine receptor subtypes. nih.gov
The primary mechanism of action for this compound is its antagonism of the adenosine A2A receptor (A2AAR). This receptor is a G-protein-coupled receptor predominantly found in the basal ganglia, particularly in dopamine-rich regions, making it a significant target for neurological conditions. ontosight.ai
Radioligand binding assays are fundamental in determining the affinity of a ligand for its receptor. In a seminal study exploring the structure-activity relationships of 8-styrylxanthine derivatives, compounds featuring a 3,4,5-trimethoxystyryl substitution were identified as potent and selective A2A receptor antagonists. ethernet.edu.et These studies typically involve competing the test compound against a radiolabeled ligand known to bind to the A2A receptor, such as [³H]CGS 21680, in preparations of rat striatal membranes. nih.gov
While specific Ki values for this compound itself are not consistently reported across publicly available literature, the class of 1,3-dialkyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthines has demonstrated high potency for A2A receptors. ethernet.edu.et For context, related 8-styrylxanthine analogs show a range of affinities, highlighting the importance of substitution patterns on both the xanthine core and the styryl moiety. nih.gov
Table 1: Comparative A2A Receptor Affinities of Selected 8-Styrylxanthine Derivatives This table is illustrative of the general structure-activity relationships in the 8-styrylxanthine class, based on data for related compounds.
| Compound | Substituents | A2A Ki (nM) (rat striatum) | A1 Ki (nM) (rat cortex) | Selectivity (A1/A2A) |
|---|---|---|---|---|
| Reference Analog 1 | 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine (B12060097) | 54 | 28200 | 520 |
| Reference Analog 2 | 1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine | 24 | 2650 | 110 |
Data adapted from studies on related 8-styrylxanthine derivatives. Specific values for this compound may vary.
Specific molecular modeling and mutational studies for this compound are not extensively detailed in the available literature. However, insights can be drawn from structural studies of the A2A receptor with other xanthine-based antagonists. The binding site for xanthine antagonists is located within the transmembrane (TM) domain of the receptor.
Key interactions typically involve:
π-π stacking: The planar xanthine core interacts with aromatic residues in the binding pocket, such as phenylalanine (Phe168) and tryptophan (Trp246).
Hydrogen bonding: The carbonyl groups and nitrogen atoms of the xanthine scaffold can form hydrogen bonds with residues like asparagine (Asn253).
The 8-styryl substituent extends from the core into a deeper pocket of the receptor. The 3,4,5-trimethoxy groups on the phenyl ring of this compound are predicted to form specific interactions within this pocket, potentially with hydrophobic and polar residues, which contributes to its high affinity and selectivity.
The high A2A receptor selectivity of 8-styrylxanthines, including the 3,4,5-trimethoxy variant, is governed by several structural features. nih.gov
The 8-Styryl Group: This bulky, rigid substituent is a primary determinant of A2A selectivity. The corresponding pocket in the A1 receptor is smaller and cannot accommodate this group as favorably, leading to lower affinity. nih.gov
Substituents on the Phenyl Ring: The pattern of substitution on the styryl phenyl ring is critical. Methoxy (B1213986) groups, particularly in the 3, 4, and 5 positions, have been shown to enhance A2A affinity and selectivity. nih.govethernet.edu.et These groups can optimize van der Waals and potential hydrogen bond interactions within the A2A receptor's binding site.
Substituents on the Xanthine Core: Modifications at the N1, N3, and N7 positions of the caffeine (B1668208) scaffold also modulate affinity and selectivity. For instance, 7-methyl analogs are often more selective for A2A versus A1 receptors compared to their 7-H counterparts. nih.gov
This compound exhibits significantly lower affinity for the adenosine A1 receptor compared to the A2A subtype, a hallmark of this class of compounds. nih.govethernet.edu.et This selectivity is a key therapeutic advantage, as it minimizes the potential for off-target effects associated with A1 receptor blockade. Radioligand binding assays, typically using [³H]-N⁶-(2-phenylisopropyl)adenosine against rat cortical membranes, confirm this weak interaction. nih.gov The structural basis for this discrimination lies in the steric hindrance imposed by the 8-styryl group, which does not fit optimally into the more constrained binding pocket of the A1 receptor.
Adenosine A2A Receptor Antagonism Mechanisms
Inhibition of Monoamine Oxidases (MAOs)
Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters. Some caffeine derivatives have been found to possess MAO inhibitory activity. nih.gov Specifically, certain 8-styrylcaffeine analogs, such as (E)-8-(3-chlorostyryl)caffeine, are known to be potent and selective inhibitors of MAO-B. nih.gov This dual activity of A2A antagonism and MAO-B inhibition is of interest for neurodegenerative diseases like Parkinson's disease. nih.govnih.gov
While the trimethoxy analog, this compound, is structurally related to known MAO-B inhibitors, specific in vitro inhibition data (IC₅₀ or Ki values) for its activity against MAO-A and MAO-B are not well-documented in the current body of scientific literature. Structure-activity relationship studies on related compounds suggest that the electronic and steric properties of the styryl ring substituent are crucial for MAO-B inhibition. researchgate.net For instance, studies on styrylchromone derivatives have shown that a 3,4,5-trimethoxy substitution pattern can confer potent biological activity. researchgate.net However, direct experimental evidence for this compound's MAO inhibitory profile is needed for a definitive characterization.
Monoamine Oxidase B (MAO-B) Inhibition Mechanisms
The (E)-8-styrylcaffeine scaffold is a known potent inhibitor of monoamine oxidase B (MAO-B). Studies on this class of compounds reveal a specific and potent mechanism of action. The potency of caffeine as a MAO-B inhibitor is substantially increased by the addition of a styryl side-chain at the C-8 position. For instance, caffeine is a very weak inhibitor of MAO-B with a Ki value of 3.6 mM, whereas its styryl derivatives are significantly more potent. nih.gov
Research on analogues such as (E)-8-(3-chlorostyryl)caffeine (CSC) has established that compounds in the (E)-8-styrylcaffeine class act as competitive inhibitors of MAO-B. tocris.com This mode of inhibition signifies that the compound reversibly binds to the active site of the enzyme, directly competing with the natural substrate. This competitive action is a characteristic feature of this class of inhibitors.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Selectivity |
|---|---|---|---|
| (E)-8-(3-chlorostyryl)caffeine (CSC) | MAO-B | ~100 nM | Selective for MAO-B over MAO-A |
| Caffeine | MAO-B | 3.6 mM | Weak inhibitor |
The significant increase in inhibitory potency of (E)-8-styrylcaffeines over caffeine is explained by their unique binding mode within the MAO-B active site. The enzyme features a bipartite active site composed of an "entrance cavity" and a "substrate cavity". nih.gov Molecular docking studies suggest that the extended structure of (E)-8-styrylcaffeine analogues allows them to span and occupy both of these cavities simultaneously. nih.gov
This dual-cavity binding allows for more extensive and productive van der Waals and hydrophobic interactions with active site residues, leading to a much tighter bond and more potent inhibition compared to smaller molecules like caffeine, which can only occupy one cavity at a time. nih.gov The styryl moiety of the inhibitor is positioned within the entrance cavity, while the caffeine core sits (B43327) in the substrate cavity, near the FAD cofactor. This binding orientation is crucial for the high affinity and selectivity observed in this class of compounds. nih.gov
Dual-Targeting of Adenosine A2A Receptors and MAO-B
A key characteristic of many (E)-8-styrylcaffeine derivatives is their ability to act on two distinct and important neurological targets: adenosine A2A receptors and MAO-B. nih.govresearchgate.net Caffeine itself is a well-known non-selective antagonist of adenosine receptors. nih.gov The derivative CSC has been shown to be a potent A2A receptor antagonist and a MAO-B inhibitor, making it a dual-target agent. tocris.com
This dual action is significant for potential applications in neurodegenerative disorders, where both pathways are considered important therapeutic targets. CSC has been shown to be a selective A2A antagonist with a Ki of 54 nM at rat A2A receptors, while also inhibiting MAO-B. tocris.com This suggests that the this compound compound likely retains this dual-targeting capability, a property conferred by the core (E)-8-styrylcaffeine structure.
Interaction with Tubulin and Microtubule Dynamics
The 3,4,5-trimethoxyphenyl moiety present in this compound is a well-established pharmacophore known to interact with tubulin and disrupt microtubule dynamics. This structural feature is found in a variety of potent antimitotic agents, including the natural product combretastatin (B1194345) A-4.
Compounds containing a 3,4,5-trimethoxyphenyl group are known to inhibit the polymerization of tubulin into microtubules. nih.govmdpi.com Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest and apoptosis.
Studies on various classes of molecules, such as 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines and other trimethoxyphenyl-based analogues, have demonstrated potent inhibition of tubulin polymerization. nih.govmdpi.com These compounds typically bind to the colchicine-binding site on β-tubulin, preventing the assembly of the tubulin dimers into microtubules. This mechanism leads to a destabilization of the microtubule network, which is critical for the formation of the mitotic spindle during cell division. mdpi.com The presence of the 3,4,5-trimethoxyphenyl group in this compound strongly suggests that it also possesses tubulin polymerization inhibitory activity.
| Compound Class | Key Structural Moiety | Observed Biological Activity |
|---|---|---|
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | 3,4,5-Trimethoxyphenyl | Potently inhibited tubulin polymerization |
| Trimethoxyphenyl (TMP)-based azalactone analogues | 3,4,5-Trimethoxyphenyl | Exhibited potent inhibition of β-tubulin polymerization |
| Chalcone (B49325) 1,2,4-triazole (B32235) derivatives | 3,4,5-Trimethoxyphenyl | Inhibited tubulin polymerization |
Binding to the Colchicine (B1669291) Site
While direct crystallographic or binding affinity data for this compound at the colchicine site of tubulin is not extensively documented in publicly available literature, its structural components suggest a strong potential for interaction. The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established pharmacophore crucial for high-affinity binding within this pocket, located at the interface between α- and β-tubulin heterodimers. nih.govmdpi.com
Numerous studies have demonstrated that compounds containing the TMP group, such as combretastatin A-4 and various chalcones, are potent inhibitors of tubulin polymerization because this group can fit into a hydrophobic pocket within the β-tubulin subunit. nih.govugm.ac.id Molecular docking studies of various 3,4,5-trimethoxychalcones indicate that the TMP ring occupies the same sub-cavity as the equivalent A-ring of colchicine, which is critical for the ligand's interaction with α,β-tubulin. ugm.ac.idresearchgate.net The presence of this same moiety in this compound strongly implies a similar binding mode. It is hypothesized that the caffeine portion of the molecule would occupy other regions of the binding site, potentially influencing affinity and the kinetics of the interaction.
| Structural Feature | Associated Compound Class | Observed Interaction with Colchicine Site |
|---|---|---|
| 3,4,5-Trimethoxyphenyl (TMP) Group | Colchicine, Combretastatins, Chalcones | Occupies a hydrophobic pocket on the β-tubulin subunit, essential for high-affinity binding and inhibition of tubulin polymerization. nih.gov |
| Styryl Linker | Stilbenoids, Chalcones | Provides a rigid connection between aromatic rings, orienting them correctly within the binding site for optimal interaction. |
| Caffeine Scaffold | This compound | Potential to interact with other regions of the colchicine domain, modifying the overall binding profile. |
Effects on Cellular Cycle Progression (e.g., G2/M Phase Arrest)
The inhibition of tubulin polymerization by agents that bind to the colchicine site classically leads to a disruption of the mitotic spindle, triggering the spindle assembly checkpoint and causing an arrest of the cell cycle in the G2/M phase. nih.gov Given the high likelihood of this compound interacting with tubulin, it is anticipated to be a potent inducer of G2/M arrest.
Compounds featuring a trimethoxystyryl or related trimethoxyphenyl moiety consistently demonstrate this effect. For example, various 3,4,5-trimethoxychalcones and other stilbenoids have been shown to cause a significant accumulation of cells in the G2/M phase at micromolar and even nanomolar concentrations. ugm.ac.idnih.gov This cell cycle arrest is a direct consequence of microtubule destabilization and is often a precursor to the induction of apoptosis. nih.govmdpi.com While the caffeine molecule itself can modulate cell cycle checkpoints, often abrogating damage-induced arrest, its conjugation in this derivative to a potent tubulin-targeting moiety makes a dominant G2/M arrest effect more probable. researchgate.net
| Compound Type | Example | Effective Concentration for G2/M Arrest | Cell Line |
|---|---|---|---|
| Chalcone | 3,4,5-Trimethoxychalcone derivatives | Micromolar (µM) range | MCF-7 (Breast Cancer) ugm.ac.id |
| Stilbenoid | Combretastatin A-4 (CA-4) | Nanomolar (nM) range | Various cancer cell lines |
| Chalcone Derivative | Chalcone 1C | Concentration-dependent | A2780 (Ovarian Cancer) mdpi.com |
Modulation of Cholinergic System Components
Acetylcholinesterase (AChE) Inhibition Mechanisms
The caffeine backbone of this compound suggests a potential interaction with acetylcholinesterase (AChE), an enzyme critical for hydrolyzing the neurotransmitter acetylcholine (B1216132). Studies on caffeine itself have proven that it acts as an inhibitor of AChE. nih.govresearchgate.net
The mechanism of inhibition by caffeine is non-competitive. nih.gov In silico and in vitro studies have determined the inhibition constant (Ki) for caffeine against human AChE to be approximately 175 µM. nih.gov The proposed binding orientation shows that caffeine can interact with key amino acid residues in the AChE active site gorge, such as Trp86, and is stabilized by Tyr337. nih.gov As a derivative, this compound would be expected to retain some of this inhibitory activity. The large styryl substituent at the 8-position could potentially enhance binding by interacting with the peripheral anionic site (PAS) of the enzyme, a characteristic of dual-binding site inhibitors, though this requires experimental confirmation.
| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | Mechanism of Inhibition |
|---|---|---|---|
| Caffeine | Human AChE | 175 ± 9 µmol/L | Non-competitive nih.gov |
Nicotinic Acetylcholine Receptor (nAChR) Modulation
Beyond enzymatic inhibition, caffeine has also been shown to directly modulate the function of nicotinic acetylcholine receptors (nAChRs). nih.gov These ligand-gated ion channels are crucial for fast synaptic transmission in the central and peripheral nervous systems. Research indicates that compounds present in coffee can act as competitive antagonists of high-sensitivity α4β2 nAChRs and as positive allosteric modulators (PAMs) for low-sensitivity α4β2 receptors. nih.gov
Allosteric modulators bind to a site distinct from the acetylcholine (orthosteric) binding site, altering the receptor's response to the endogenous agonist. nih.govresearchgate.net This dual-modulatory capability suggests that caffeine derivatives could fine-tune cholinergic signaling. The specific effects of this compound on nAChR subtypes have not been detailed, but the core caffeine structure provides a strong basis for expecting some level of interaction, which could be significantly altered by the bulky, lipophilic trimethoxystyryl group.
Interaction with Other Biological Targets in Cellular Systems
Beta-site Amyloid Precursor Protein Cleaving Enzyme-1 (BACE-1) Inhibition
BACE-1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. rsc.orgmdpi.com Inhibition of BACE-1 is therefore a major therapeutic target. In vitro and in silico studies have demonstrated that caffeine can interact with and inhibit BACE-1. researchgate.net
Molecular docking studies have shown that caffeine can bind to the active site of various BACE-1 crystal structures through the formation of hydrogen bonds with key catalytic residues, such as Thr72, Gln73, and Thr232. researchgate.net In cellular models, caffeine treatment has been observed to reduce BACE-1 activity and the level of Aβ deposition. researchgate.net While the inhibitory potency of caffeine itself is modest, its scaffold represents a potential starting point for designing more potent BACE-1 inhibitors. The introduction of the 3,4,5-trimethoxystyryl group in this compound could enhance binding affinity within the large, hydrophobic active site of BACE-1, a hypothesis that awaits experimental validation. mdpi.com The development of potent and selective BACE-1 inhibitors remains a significant challenge, with many candidates failing in clinical trials due to off-target effects or a lack of efficacy. nih.gov
| BACE-1 PDB Code | Key Interacting Residues with Caffeine |
|---|---|
| 1FKn | Thr72 researchgate.net |
| 2OhU | Lys238, Lys239, Lys246 researchgate.net |
| 2VKM | Gln73, Thr232 researchgate.net |
| 3DV5 | Thr232 researchgate.net |
Cellular Viability and Biochemical Marker Modulation in Specific Cell Lines
The neuroprotective potential of caffeine derivatives is often evaluated using neuronal cell lines, such as the human neuroblastoma SH-SY5Y cells. These cells are a common model for studying neurotoxicity and neurodegenerative processes. While direct studies on the effect of this compound on the viability of synaptosomes or SH-SY5Y cells are not extensively documented, research on other novel caffeine derivatives provides a framework for understanding its potential impact.
Studies on similar compounds involve treating SH-SY5Y cells with a neurotoxin, such as 6-hydroxydopamine (6-OHDA), to induce oxidative stress and cell death, mimicking conditions in neurodegenerative diseases. iomcworld.org The viability of these cells is then assessed, typically using an MTT assay, which measures the metabolic activity of the cells. iomcworld.orgnih.govnih.govnih.gov The protective effect of a compound is determined by its ability to preserve cell viability in the presence of the toxin. iomcworld.org For instance, certain caffeine-8-α-methyl thioglycolic acid derivatives have shown significant neuroprotective effects in this model, preserving cell viability by up to 150% compared to cells treated with the toxin alone. iomcworld.org
Biochemical markers are also crucial in assessing cellular health. Reduced glutathione (B108866) (GSH) is a key intracellular antioxidant, and its levels are a direct indicator of the cell's capacity to handle oxidative stress. nih.govarvojournals.org A decrease in GSH levels often precedes cell death. nih.gov Caffeine itself has been shown to modulate the levels of antioxidant markers and reactive oxygen species (ROS) in various cell types. nih.govarvojournals.orgnih.gov It is plausible that TMSCF, with its antioxidant-conferring trimethoxystyryl moiety, could modulate GSH levels and protect against oxidative damage in neuronal cells, though specific experimental data is needed to confirm this. Modulation of inflammatory markers like interferon-gamma (IFN-γ) is another aspect of cellular response, but data linking TMSCF to IFN-γ production is currently unavailable.
Table 1: Assays for Cellular Viability and Marker Modulation
| Assay Type | Purpose | Cell Line Example | Compound Class Example |
|---|---|---|---|
| MTT Assay | Measures cell viability and metabolic activity. | SH-SY5Y Neuroblastoma | Caffeine derivatives iomcworld.orgnih.gov |
| LDH Release Assay | Quantifies cytotoxicity by measuring membrane damage. | SH-SY5Y Neuroblastoma | Neuroprotective agents nih.gov |
| GSH Assay | Measures levels of the antioxidant reduced glutathione. | SH-SY5Y Neuroblastoma | Glutathione-L-Dopa Codrug nih.gov |
| ROS Assay | Detects levels of reactive oxygen species. | SH-SY5Y Neuroblastoma | Caffeine nih.gov |
Interaction with DNA Intercalators and Molecular Complex Formation
Caffeine, a planar aromatic molecule, is known to form π-π stacking complexes with other planar molecules, including several drugs that act as DNA intercalators. thejamesonlab.commdpi.comscilit.com This interaction can prevent the intercalating agent from binding to DNA, thereby reducing its cytotoxic effects. mdpi.com This "interceptor" role is attributed to the formation of a molecular complex between caffeine and the intercalator. mdpi.com
Spectroscopic and molecular modeling studies have demonstrated that caffeine forms complexes with various DNA intercalators, with differing association constants depending on the structure of the intercalator. thejamesonlab.com For example, caffeine forms a more stable complex with the planar intercalator acridine (B1665455) orange than with the nonplanar ethidium (B1194527) bromide. thejamesonlab.com
The structure of this compound, which features an extended planar conjugated system due to the styryl group at the 8-position, is expected to enhance its ability to participate in π-π stacking interactions. Research on other 8-substituted caffeine derivatives has shown that modifications at this position can significantly influence DNA binding and unwinding potency, providing additional support for an intercalative binding mode. nih.govnih.gov The trimethoxystyryl group in TMSCF would likely increase the surface area for aromatic stacking and alter the electronic properties of the molecule, potentially leading to stronger complex formation with DNA intercalators compared to caffeine itself. However, direct experimental evidence confirming the formation and stability of such complexes with TMSCF is required.
Table 2: Examples of DNA Intercalators Known to Interact with Caffeine
| Intercalator | Type | Evidence of Interaction with Caffeine |
|---|---|---|
| Acridine Orange | Planar | Complex formation demonstrated by optical absorption and fluorescence spectroscopy. thejamesonlab.com |
| Doxorubicin | Planar Anthracycline | Attenuation of cytotoxicity by caffeine. mdpi.com |
| Ellipticine | Planar Alkaloid | Attenuation of cytotoxicity by caffeine. mdpi.com |
| Ethidium Bromide | Nonplanar Phenanthridine | Weak complex formation observed. thejamesonlab.com |
Modulation of Purinergic Signaling Enzymes (e.g., CD39/CD73)
The purinergic system, which involves signaling by extracellular nucleotides like ATP and adenosine, is a primary target of caffeine. Caffeine's main mechanism of action is the antagonism of adenosine receptors. The availability of adenosine in the extracellular space is tightly regulated by a cascade of ectonucleotidases, primarily CD39 (which hydrolyzes ATP and ADP to AMP) and CD73 (which hydrolyzes AMP to adenosine). nih.govnih.govmdpi.com
Recent studies have shown that caffeine can directly modulate the expression and activity of these key enzymes. In metastatic cutaneous melanoma cells, caffeine was found to significantly decrease the expression of both CD39 and CD73. nih.govnih.gov This reduction in enzyme activity leads to decreased hydrolysis of ATP, ADP, and AMP, resulting in an accumulation of extracellular ATP. nih.govnih.gov By altering the balance of extracellular purines, caffeine can profoundly impact cellular signaling.
Given that this compound is a caffeine derivative, it is highly probable that it also interacts with the purinergic system. The modification at the 8-position could influence its affinity for adenosine receptors or its ability to modulate the activity of ectonucleotidases like CD39 and CD73. Research on caffeine exposure in neonatal rats has shown changes in ATP hydrolysis and the expression of NTPDases (the family including CD39), suggesting that methylxanthines can have complex effects on this enzymatic system. nih.gov Further investigation is needed to elucidate the specific effects of TMSCF on these purinergic signaling enzymes.
In Silico Prediction of Cytochrome P450 (CYP1A2) Substrate Specificity
The metabolism of caffeine in humans is predominantly carried out by the cytochrome P450 1A2 (CYP1A2) enzyme. nih.govresearchgate.netbiorxiv.org In silico methods, such as molecular docking and machine learning models, are increasingly used to predict whether a novel compound will be a substrate or inhibitor for a specific CYP enzyme. nih.govnih.govresearchgate.net These computational tools are vital in early-stage drug development to anticipate potential drug-drug interactions. nih.govnih.gov
Molecular docking simulations investigate the interaction between a ligand (the drug candidate) and the active site of the enzyme. nih.govnih.gov For CYP1A2, studies have modeled the binding of caffeine to its active site to understand the orientations that lead to its primary metabolites. nih.govresearchgate.net The regioselectivity of caffeine metabolism is determined by how the molecule positions itself relative to the heme group within the enzyme's active site. nih.gov
For this compound, an in silico analysis would be crucial to predict its interaction with CYP1A2. The addition of the large, bulky 3,4,5-trimethoxystyryl group at the 8-position of the xanthine core would significantly alter the molecule's size, shape, and lipophilicity compared to caffeine. A docking simulation would need to determine if this modified structure can still fit within the CYP1A2 active site and, if so, how its orientation would affect its potential metabolism. It is possible that the bulky substituent could hinder binding, making TMSCF a weaker substrate or even an inhibitor of the enzyme. researchgate.net Quantitative structure-activity relationship (QSAR) and machine learning models trained on datasets of known CYP1A2 substrates and inhibitors could also be employed to predict the metabolic fate of TMSCF. researchgate.net However, to date, specific in silico studies on the CYP1A2 substrate specificity of this compound have not been published.
Chemical Stability, Degradation Pathways, and Isomerization
Photochemical Cis-Trans Isomerization of the Styryl Moiety
The styryl moiety, characterized by a carbon-carbon double bond, is susceptible to photochemical isomerization. This process involves the conversion between the trans (E) and cis (Z) isomers upon absorption of light energy.
E and Z Isomers of 8-(3,4,5-Trimethoxystyryl)caffeine:
| Isomer | Configuration |
|---|---|
| (E)-8-(3,4,5-Trimethoxystyryl)caffeine | The aromatic rings are on opposite sides of the double bond. |
The trans isomer is generally more stable due to reduced steric hindrance. However, upon exposure to ultraviolet (UV) radiation, the π-bond of the styryl group can be excited, leading to rotation around the carbon-carbon single bond and subsequent conversion to the cis isomer. This reversible process can reach a photostationary state where the rates of the forward and reverse reactions are equal. The specific wavelengths of light and the solvent environment can influence the equilibrium between the two isomers.
Analysis of Chemical Decomposition Pathways
The degradation of this compound can occur through several pathways, primarily targeting the caffeine (B1668208) core and the styryl side chain.
Degradation of the Caffeine Moiety: The caffeine structure can undergo degradation through mechanisms such as demethylation and oxidation. nih.gov Microbial degradation, for instance, can involve N-demethylases that remove the methyl groups from the xanthine (B1682287) core. nih.gov Ozonation studies on caffeine have shown that the imidazole (B134444) ring is susceptible to opening, particularly at the N7=C8 double bond. uah.es
Degradation of the Styryl Moiety: The styryl group can be susceptible to oxidation, which may lead to the cleavage of the double bond. The presence of electron-donating methoxy (B1213986) groups on the phenyl ring can influence the reactivity of the styryl moiety.
Factors Influencing Compound Stability in Diverse Chemical Environments
Several factors can impact the stability of this compound in various chemical environments.
pH: The pH of the medium can significantly affect the stability of the caffeine core. Acidic or alkaline conditions can promote hydrolysis and ring-opening reactions. For instance, the ozonation of caffeine is pH-dependent, with different transformation products observed at acidic and alkaline pH. uah.es
Temperature: Elevated temperatures can accelerate degradation processes. Thermal stability studies on caffeine have shown that degradation begins at temperatures around 150°C. nih.govresearchgate.net The specific thermal stability of the styryl-substituted derivative would also depend on the strength of the bond connecting the styryl group to the caffeine core.
Solvents: The choice of solvent can influence both the photochemical isomerization and the chemical degradation of the compound. The polarity of the solvent can affect the energy levels of the excited states involved in isomerization. acs.org Furthermore, certain solvents may participate in degradation reactions.
Light Exposure: As discussed, exposure to light, particularly UV radiation, can induce cis-trans isomerization of the styryl group, altering the compound's properties. acs.org To maintain the integrity of the (E)-isomer, protection from light is crucial.
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of both the caffeine and styryl moieties. The double bond in the styryl group is particularly susceptible to oxidation.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Caffeine |
| Theophylline |
| Theobromine |
| Trimethyl uric acid |
| Xanthine |
| (E)-8-(3-chlorostyryl)caffeine |
Conclusion and Future Directions in Chemical Biology Research
Summary of Key Research Findings and Mechanistic Insights
Research into (E)-8-(3,4,5-Trimethoxystyryl)caffeine and related 8-styrylxanthines has pointed towards its potential as a neuroprotective and antioxidant agent. The primary mechanism of action for this class of compounds is believed to be the antagonism of adenosine (B11128) receptors, particularly the A2A subtype. ontosight.ainih.gov
The substitution at the 8-position of the caffeine (B1668208) molecule with a styryl group is a key modification that significantly influences the compound's biological activity. This alteration is thought to enhance its ability to cross the blood-brain barrier, a critical factor for centrally acting drugs. ontosight.ai The presence of the 3,4,5-trimethoxy substitution on the phenyl ring is of particular importance. Studies on related 8-styrylxanthine derivatives have shown that substitutions on this ring, especially with methoxy (B1213986) groups, can lead to high selectivity for the A2A adenosine receptor. nih.gov
While direct experimental data for this compound is limited, extensive research on its close analog, (E)-8-(3-chlorostyryl)caffeine (CSC), provides significant insights. CSC is a well-characterized potent and selective A2A adenosine receptor antagonist. researchgate.netacs.org Furthermore, CSC has been shown to be a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine (B1211576). nih.govresearchgate.net This dual activity is of considerable interest for the development of therapeutics for neurodegenerative conditions like Parkinson's disease.
The neuroprotective effects of caffeine and its derivatives are thought to stem from several mechanisms, including the reduction of neuroinflammation and the modulation of synaptic plasticity. sciltp.com The antioxidant properties of caffeine derivatives, which involve the scavenging of free radicals, also contribute to their potential therapeutic benefits. nih.govnih.gov
To illustrate the structure-activity relationships within this class of compounds, the following table presents data for related 8-styrylxanthine derivatives, highlighting the impact of substitutions on their biological activity.
| Compound | A1 Receptor Affinity (Ki, nM) | A2A Receptor Affinity (Ki, nM) | MAO-B Inhibition (IC50, nM) |
| (E)-8-(3-chlorostyryl)caffeine (CSC) | >10000 | 54 | 200 |
| 1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine | 2600 | 24 | Not Reported |
| 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine (B12060097) | 28000 | 54 | Not Reported |
| 9-deazaxanthine derivative (17f) | 260 | Not Reported | 200 |
This table is generated based on data from multiple sources for comparative purposes. nih.govresearchgate.net
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite the promising profile of this compound based on analogous compounds, there is a significant lack of direct experimental data for this specific molecule. This represents a major knowledge gap that needs to be addressed.
Key unexplored research avenues include:
Quantitative Pharmacological Characterization: There is a pressing need for in-depth in vitro studies to determine the binding affinities (Ki values) of this compound for all adenosine receptor subtypes (A1, A2A, A2B, and A3). This will confirm its potency and selectivity.
MAO Inhibition Profile: The inhibitory activity against both MAO-A and MAO-B needs to be quantified to understand its potential dual-action capabilities, similar to CSC.
Neuroprotective and Antioxidant Efficacy: Cellular and animal models of neurodegenerative diseases should be employed to directly assess the neuroprotective and antioxidant effects of this specific compound.
Pharmacokinetic Properties: Detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are crucial to evaluate its drug-like properties and potential for in vivo efficacy.
Mechanism of Action Elucidation: While antagonism of the A2A receptor is the presumed primary mechanism, further studies are needed to explore other potential molecular targets and signaling pathways that may be modulated by this compound.
Perspectives on Advanced Methodological Applications for Further Elucidation of this compound Interactions
To address the identified knowledge gaps, a range of advanced methodological applications can be employed:
High-Throughput Screening and Radioligand Binding Assays: These techniques can be used to efficiently determine the binding profile of the compound across a wide range of receptors and enzymes.
Computational Modeling and Molecular Docking: In silico studies can provide valuable insights into the binding modes of this compound with its target proteins, such as the A2A adenosine receptor and MAO-B. This can aid in understanding the structure-activity relationships and guide the design of more potent and selective analogs.
Advanced Microscopy and Imaging Techniques: Techniques like fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) can be used in living cells to study the dynamic interactions between the compound and its target receptors in real-time.
CRISPR-Cas9 Gene Editing: This technology can be utilized to create cell lines with knockout or modified target receptors to validate the on-target effects of the compound and dissect its mechanism of action.
In Vivo Microdialysis: This technique can be employed in animal models to measure the levels of neurotransmitters, such as dopamine and adenosine, in specific brain regions following administration of the compound, providing a direct assessment of its in vivo pharmacological effects.
Metabolomics and Proteomics: Comprehensive analysis of changes in the metabolome and proteome of cells or tissues treated with this compound can reveal novel biological pathways affected by the compound.
By employing these advanced methodologies, a more complete and nuanced understanding of the chemical biology of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.
Q & A
Q. How can a conceptual framework guide the development of novel C8-caffeine derivatives?
- Link synthesis to pharmacophore models (e.g., essential hydrogen bond donors/acceptors for MAO-B inhibition) .
- Align experimental design with polypharmacology theory to target multiple pathways (e.g., AChE and oxidative stress) .
- Use systems biology to predict off-target effects via network pharmacology tools (e.g., STITCH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
